Cas no 866323-14-0 (Belinostat)

Belinostat is a histone deacetylase (HDAC) inhibitor classified as a hydroxamic acid derivative. It selectively targets class I and II HDAC enzymes, modulating gene expression and inducing apoptosis in malignant cells. This small molecule is particularly notable for its activity in treating relapsed or refractory peripheral T-cell lymphoma (PTCL), as approved by the FDA. Belinostat exhibits favorable pharmacokinetics, including rapid intravenous distribution and metabolism primarily via hepatic glucuronidation and hydrolysis. Its mechanism of action involves chromatin remodeling, leading to cell cycle arrest and tumor suppression. The compound's clinical relevance is underscored by its tolerability profile and synergistic potential with other antineoplastic agents in combinatorial therapies.
Belinostat structure
Belinostat structure
Product Name:Belinostat
CAS No:866323-14-0
MF:C15H14N2O4S
MW:318.347662448883
MDL:MFCD08064035
CID:661025
PubChem ID:6918638
Update Time:2025-05-21

Belinostat Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-, (2E)-
    • Belinostat
    • N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
    • PX105684
    • PX-105684
    • PXD101
    • PXD-101
    • (E)-N-Hydroxy-3-[3-(N-phenylsulfamoyl)phenyl]acrylamide
    • Belinostat (PXD101)
    • Beleodaq
    • NSC726630
    • (E)-N-hydroxy-3-(3-(N-phenylsulfamoyl)phenyl)acrylamide
    • PXD 101
    • N-HYDROXY-3-(3-PHENYLSULFAMOYLPHENYL)ACRYLAMIDE
    • PX 105684
    • F4H96P17NZ
    • (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
    • (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
    • Belinostat(Random Configuration)
    • (2E)-N-hydro
    • (2E)-N-Hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-2-propenamide (ACI)
    • CHEBI:94531
    • NSC-726630
    • BDBM25150
    • CHEBI:61076
    • UNII-F4H96P17NZ
    • DB05015
    • NCGC00263155-09
    • N-Hydroxy-3-(3-phenylsulphamoylphenyl)acrylamide
    • Belinostat (PXD101)?
    • N-HYDROXY-3-(3-((PHENYLAMINO)SULFONYL)PHENYL)-2-PROPENAMIDE
    • BELINOSTAT [ORANGE BOOK]
    • DTXSID60194378
    • NSC758774
    • AC-25046
    • N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]-2-propenamide
    • (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide.
    • NCGC00263155-05
    • E-Belinostat
    • L01XX49
    • NSC-758774
    • 414864-00-9
    • N-hydroxy-3-(3-(phenylsulfamoyl)phenyl)prop-2-enamide
    • SMR004702879
    • Belinostat (PXD101; PX105684; NSC726630)
    • BELINOSTAT [WHO-DD]
    • 5OG
    • BRD-K17743125-001-08-4
    • (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]acrylamide
    • (2E)-N-HYDROXY-3-(3-(PHENYLSULFAMOYL)PHENYL)PROP-2-ENAMIDE
    • CCG-208758
    • AC-35365
    • MLS006011091
    • BCPP000351
    • AKOS025401741
    • 2-Propenamide, N-hydroxy-3-(3-((phenylamino)sulfonyl)phenyl)-, (2E)-
    • BELINOSTAT [VANDF]
    • (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enehydroxamic acid
    • Belinostat,PXD101, PX105684
    • CHEMBL408513
    • PXD101;PX105684
    • (E)-N-Hydroxy-3-(3-phenylsulfamoyl-phenyl)-acrylamide
    • EN300-7361191
    • NCNRHFGMJRPRSK-MDZDMXLPSA-N
    • AS-17068
    • Q4882925
    • B5888
    • Belinostat (USAN/INN)
    • EX-A180
    • BCP01741
    • MFCD08064035
    • BRD-K17743125-001-01-9
    • s1085
    • N-Hydroxy-3-(3-(N-phenylsulfamoyl)phenyl)acrylamide
    • (2E)-N-hydroxy-3-(3-(phenylsulfamoyl)phenyl)acrylamide
    • NCGC00263155-02
    • SW219445-1
    • NS00069313
    • Belinostat [USAN]
    • 866323-14-0
    • 2-Propenamide, N-hydroxy-3-(3-((phenylamino)sulfonyl)phenyl)-
    • belinostatum
    • BELINOSTAT [MI]
    • Belinostat [USAN:INN]
    • BCP9000386
    • GTPL7496
    • D08870
    • DTXCID70116869
    • J-523584
    • BELINOSTAT [INN]
    • Beleodaq (TN)
    • MDL: MFCD08064035
    • Inchi: 1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
    • InChI Key: NCNRHFGMJRPRSK-MDZDMXLPSA-N
    • SMILES: S(C1C=CC=C(/C=C/C(=O)NO)C=1)(=O)(=O)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 318.06742811g/mol
  • Monoisotopic Mass: 318.06742811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No data available
  • Flash Point: No data available
  • λmax: 716(lit.)

Belinostat Security Information

Belinostat Pricemore >>

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Belinostat Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Zinc oxide (ZnO) Solvents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1), mixt. with 1,2,3-propa… ;  10 min, 25 °C
1.2 Reagents: Hydroxylamine Solvents: Water ;  25 °C; 12 - 36 h, 25 °C
1.3 Reagents: Oxalic acid Solvents: Ethanol ;  2 h, rt
Reference
A base-free hydroxylaminolysis protocol promoted by ZnO in deep eutectic solvents
Liang, Xinjie; et al, Green Chemistry, 2023, 25(6), 2446-2452

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  < -5 °C; 45 min, < -5 °C
1.2 Reagents: Sulfur dioxide Catalysts: Cupric chloride Solvents: Acetic acid ;  < -5 °C
1.3 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  rt; 10 h, rt
2.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  rt
2.2 1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Simple and Efficient Synthesis of Belinostat
Yang, Lei; et al, Synthetic Communications, 2010, 40(17), 2520-2524

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene
1.2 Reagents: Pyridine ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
2.2 Reagents: Thionyl chloride Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene
2.3 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Water
Reference
Macrocyclization via remote meta-selective C-H olefination using a practical indolyl template
Zhang, Pengfei; et al, Chemical Science, 2023, 14(31), 8279-8287

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  1 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, acidified, rt
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 h, reflux
3.2 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
3.3 Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Novel sulfonamide derivatives as inhibitors of histone deacetylase
Finn, Paul W.; et al, Helvetica Chimica Acta, 2005, 88(7), 1630-1657

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  rt
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Simple and Efficient Synthesis of Belinostat
Yang, Lei; et al, Synthetic Communications, 2010, 40(17), 2520-2524

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene
1.3 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Water
Reference
Macrocyclization via remote meta-selective C-H olefination using a practical indolyl template
Zhang, Pengfei; et al, Chemical Science, 2023, 14(31), 8279-8287

Production Method 7

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ;  110 °C → rt; rt; 8.5 h, 105 - 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, < 20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 1 - 2, < 20 °C; 30 min, 15 - 20 °C
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Thionyl chloride Solvents: Ethyl acetate ;  15 - 20 °C; 15 h, 25 - 30 °C
2.2 Reagents: Hydroxylamine Solvents: Tetrahydrofuran ,  Water ;  2.5 h, 0 - 5 °C; 6.5 h, 25 - 30 °C
Reference
The development of an effective synthetic route of belinostat
Bao, Xuefei; et al, Organic Process Research & Development, 2016, 20(8), 1482-1488

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.3 Solvents: Dimethylformamide ;  rt; overnight, rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene
1.5 Reagents: Pyridine ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
2.2 Reagents: Thionyl chloride Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene
2.3 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Water
Reference
Macrocyclization via remote meta-selective C-H olefination using a practical indolyl template
Zhang, Pengfei; et al, Chemical Science, 2023, 14(31), 8279-8287

Production Method 9

Reaction Conditions
1.1 Reagents: Silver acetate Catalysts: Acetylglycine ,  Palladium diacetate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  15 min, rt; 0.5 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, 70 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.3 Solvents: Dimethylformamide ;  rt; overnight, rt
2.4 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene
2.5 Reagents: Pyridine ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
3.2 Reagents: Thionyl chloride Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene
3.3 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Water
Reference
Macrocyclization via remote meta-selective C-H olefination using a practical indolyl template
Zhang, Pengfei; et al, Chemical Science, 2023, 14(31), 8279-8287

Belinostat Raw materials

Belinostat Preparation Products

Belinostat Suppliers

Amadis Chemical Company Limited
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(CAS:866323-14-0)Belinostat
Order Number:A855341
Stock Status:in Stock
Quantity:50mg/100mg/200mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:54
Price ($):226.0/331.0/527.0
Email:sales@amadischem.com

Additional information on Belinostat

Belinostat (CAS No. 866323-14-0): A Comprehensive Overview

Belinostat, also known by its CAS number 866323-14-0, is a highly potent and selective histone deacetylase (HDAC) inhibitor that has garnered significant attention in the field of oncology. This compound has been extensively studied for its ability to modulate gene expression by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. By inhibiting HDACs, Belinostat can reactivate tumor suppressor genes and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Recent studies have highlighted the potential of Belinostat in combination therapies, particularly in overcoming drug resistance in various cancers. For instance, a 2023 clinical trial demonstrated that combining Belinostat with immune checkpoint inhibitors significantly enhanced anti-tumor immunity in patients with advanced melanoma. This finding underscores the importance of Belinostat as a versatile agent in the evolving landscape of cancer treatment.

The mechanism of action of Belinostat involves its selective inhibition of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the compound. Preclinical studies have shown that Belinostat induces acetylation of histones H3 and H4, leading to chromatin relaxation and reactivation of genes involved in cell cycle arrest and apoptosis. These effects have been observed across multiple cancer models, including breast, ovarian, and prostate cancers.

One of the most notable advancements in Belinostat research is its application in epigenetic therapy. Epigenetic modifications, such as DNA methylation and histone modification, play a pivotal role in cancer development and progression. By targeting these modifications, Belinostat offers a novel approach to cancer treatment that complements traditional chemotherapy and radiation therapy. Recent findings suggest that Belinostat may also enhance the sensitivity of cancer cells to other chemotherapeutic agents, thereby improving treatment outcomes.

In terms of clinical applications, Belinostat has been approved for the treatment of certain types of lymphomas and is currently under investigation for its potential in other solid tumors. A phase III clinical trial conducted in 2022 revealed that Belinostat significantly improved progression-free survival (PFS) in patients with relapsed or refractory Hodgkin lymphoma when administered as part of a combination therapy regimen. These results highlight the potential of Belinostat as a first-line treatment option for patients with limited therapeutic alternatives.

Another area of active research is the exploration of Belinostat's role in personalized medicine. By identifying biomarkers associated with sensitivity to HDAC inhibitors, researchers aim to develop predictive models that can guide treatment decisions. For example, studies have shown that patients with specific genetic mutations or epigenetic profiles may benefit more from Belinostat therapy than others. This approach not only enhances treatment efficacy but also minimizes adverse effects by tailoring therapies to individual patient needs.

The development of Belinostat has also sparked interest in the broader field of epigenetics and cancer biology. Researchers are now exploring the interplay between HDAC inhibition and other epigenetic regulators, such as DNA methyltransferases (DNMTs) and histone acetyltransferases (HATs). Understanding these interactions could lead to the development of more effective combination therapies that target multiple epigenetic pathways simultaneously.

In conclusion, Belinostat (CAS No. 866323-14-0) represents a significant advancement in cancer therapy due to its ability to modulate gene expression through HDAC inhibition. With ongoing research focusing on combination therapies, personalized medicine, and epigenetic mechanisms, Belinostat holds immense potential for improving outcomes in patients with various types of cancers. As new studies continue to emerge, this compound is poised to play an increasingly important role in the fight against cancer.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:866323-14-0)Belinostat
A855341
Purity:99%/99%/99%
Quantity:50mg/100mg/200mg
Price ($):226.0/331.0/527.0
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